Product packaging for H-Lys-Arg-Thr-Leu-Arg-OH(Cat. No.:CAS No. 121145-48-0)

H-Lys-Arg-Thr-Leu-Arg-OH

Cat. No.: B571369
CAS No.: 121145-48-0
M. Wt: 672.833
InChI Key: LGIVVZKNEWRIPR-CEGNMAFCSA-N
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Description

Role of Synthetic Peptides as Biochemical Probes and Enzyme Substrates

Synthetic peptides have become indispensable in many fields of biological research. nih.gov The advancement of chemical synthesis techniques, especially solid-phase peptide synthesis (SPPS), has made it possible to rapidly and reliably produce peptides of a defined sequence. nih.govnih.gov This accessibility allows them to be widely used as biochemical probes to explore a vast range of molecular interactions. nih.gov

In research, these custom-designed peptides can function as:

Enzyme Substrates: Synthetic peptides are frequently designed to be recognized and modified by specific enzymes, such as kinases or proteases. This allows for the detailed study of enzyme activity, specificity, and kinetics in a controlled in vitro setting. nih.govechelon-inc.commedchemexpress.com

Ligands for Receptor Studies: Peptides can mimic the binding domains of natural ligands, enabling the investigation of receptor binding, activation, and downstream signaling. nih.govnih.gov

Probes for Molecular Interactions: They are used to identify and characterize protein-protein interactions, serving as tools in techniques like affinity chromatography and immunoassays. nih.govmedchemexpress.com

Building Blocks for Therapeutics: Peptides serve as foundational elements in the development of new drugs and therapeutic agents, acting as hormones, growth factors, or neurotransmitters. nih.govchemimpex.comoup.com

Overview of Pentapeptides in Enzyme Kinetics and Cellular Signaling Studies

Pentapeptides, consisting of five amino acid residues, occupy a significant space in biochemical research. Considering only the 20 common proteinogenic amino acids, there are 3.2 million (20^5) possible unique pentapeptide sequences, offering enormous chemical diversity. oup.com This diversity allows for the creation of highly specific tools for studying cellular functions.

The pentapeptide H-Lys-Arg-Thr-Leu-Arg-OH (KRTLR) is a notable example used in the study of enzyme kinetics. It was designed based on the phosphorylation site (Threonine-654) of the Epidermal Growth Factor Receptor (EGFR). glpbio.cn Research has identified it as a substrate for Protein Kinase C (PKC), a critical enzyme family involved in regulating a multitude of cellular processes, including proliferation and differentiation. glpbio.cnnih.gov

While KRTLR is described as a weak substrate for PKC, its defined kinetic properties make it a useful research tool. glpbio.cn The ability to modify such peptides, for instance through myristylation, can further alter their biological activity, transforming a substrate into an inhibitor and providing another layer of investigative potential. nih.gov The study of KRTLR and its derivatives helps to elucidate the substrate specificity and regulatory mechanisms of key enzymes like PKC. nih.gov The amino acids that constitute the peptide, particularly arginine and leucine (B10760876), are known to be important in cell signaling pathways, such as the mTORC1 pathway which is a central regulator of cell growth. researchgate.net

Kinetic Data for this compound

EnzymeKinetic Parameter (Km app)Source
Protein Kinase C (PKC)300 ± 40 µM glpbio.cn

Historical Context and Significance of this compound as a Research Compound

The journey of this compound as a research tool is built upon several foundational discoveries in biochemistry. The individual amino acids that form the peptide were identified over a long period, culminating in the discovery of Threonine in 1935. wikipedia.org However, the practical synthesis of specific peptide sequences for research was revolutionized by Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in 1963. nih.govgoogle.com This development made it feasible to create custom peptides like KRTLR efficiently.

The significance of this compound is directly tied to its connection with two cornerstones of cell signaling research: the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC). It is recognized as a synthetic peptide substrate corresponding to the phosphorylation site of EGFR, a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers. echelon-inc.comglpbio.cnlookchem.com Its utility as a substrate, albeit a weak one, for PKC allows researchers to probe the activity and specificity of this crucial kinase family. glpbio.cn Studies from the early 1990s using modified versions of this pentapeptide sequence to inhibit PKC highlight its long-standing use in dissecting cellular signaling cascades. nih.gov Therefore, this compound serves as a specific chemical tool, enabling detailed investigation into the mechanisms of phosphorylation and signal transduction that are fundamental to cell biology and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56N12O7 B571369 H-Lys-Arg-Thr-Leu-Arg-OH CAS No. 121145-48-0

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56N12O7/c1-15(2)14-20(24(44)38-19(26(46)47)10-7-13-36-28(33)34)39-25(45)21(16(3)41)40-23(43)18(9-6-12-35-27(31)32)37-22(42)17(30)8-4-5-11-29/h15-21,41H,4-14,29-30H2,1-3H3,(H,37,42)(H,38,44)(H,39,45)(H,40,43)(H,46,47)(H4,31,32,35)(H4,33,34,36)/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVVZKNEWRIPR-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56N12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Structural Characterization of H Lys Arg Thr Leu Arg Oh and Its Derivatives

Chemical Synthesis Methodologies for H-Lys-Arg-Thr-Leu-Arg-OH

The creation of the peptide this compound is primarily achieved through two main strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. Each method offers distinct advantages and challenges in the assembly of this pentapeptide.

Solid-Phase Peptide Synthesis (SPPS) Strategy and Optimization

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like this compound. bachem.com This technique involves building the peptide chain sequentially while one end is attached to an insoluble solid support. bachem.com This approach simplifies the purification process as excess reagents and by-products can be washed away after each step. bachem.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used and effective method in SPPS. csic.esiris-biotech.de This approach is based on an orthogonal protection scheme, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and the side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu). csic.esbiosynth.com This orthogonality allows for the selective removal of the Fmoc group at each step of the peptide chain elongation without affecting the side-chain protecting groups. biosynth.com

For the synthesis of this compound, the following side-chain protecting groups are typically employed in Fmoc/tBu chemistry:

Lysine (B10760008) (Lys): Boc (tert-butyloxycarbonyl) is a common protecting group for the ε-amino group of lysine. acs.org

Arginine (Arg): Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is frequently used to protect the guanidino group of arginine. csic.es

Threonine (Thr): tBu (tert-butyl) is used to protect the hydroxyl group of threonine. scirp.org

Leucine (B10760876) (Leu): Leucine has a non-reactive side chain and therefore does not require a protecting group.

The choice of resin is also a critical factor. For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is often utilized. thaiscience.infogoogle.com The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide from the resin under very mild acidic conditions, which helps to preserve the integrity of the peptide and its protecting groups if a fragment condensation strategy is desired. researchgate.net

Table 1: Protecting Groups and Resins in Fmoc/tBu SPPS

Amino AcidSide-Chain Protecting GroupResin Type (for C-terminal -OH)
Lysine (Lys)BocWang or 2-Chlorotrityl Chloride
Arginine (Arg)PbfWang or 2-Chlorotrityl Chloride
Threonine (Thr)tBuWang or 2-Chlorotrityl Chloride
Leucine (Leu)NoneWang or 2-Chlorotrityl Chloride

The formation of the peptide bond between the incoming amino acid and the growing peptide chain requires the use of a coupling reagent to activate the carboxylic acid of the new amino acid. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a popular and efficient coupling reagent used in SPPS. uni-regensburg.depeptide.com TBTU, in the presence of a base such as N,N-diisopropylethylamine (DIPEA), facilitates rapid and effective amide bond formation with minimal side reactions. uni-regensburg.de

The general coupling cycle involves the following steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.com

Washing: The resin is thoroughly washed to remove residual piperidine and by-products.

Coupling: The next Fmoc-protected amino acid is pre-activated with TBTU and a base like DIPEA and then added to the resin. The coupling reaction is typically carried out at room temperature. google.com

Washing: The resin is washed again to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence: Arginine, Leucine, Threonine, Arginine, and finally Lysine. Monitoring the completion of the coupling reaction is often done using a qualitative method like the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines. google.com

Table 2: Common Coupling Reagents and Additives in SPPS

Coupling ReagentAdditiveBaseKey Features
TBTUHOBt (Hydroxybenzotriazole)DIPEAEfficient, fast reactions, minimizes racemization. google.compeptide.com
HBTUHOBtDIPEASimilar to TBTU, widely used. peptide.comsigmaaldrich.com
HATUHOAt (1-Hydroxy-7-azabenzotriazole)DIPEA or CollidineHighly efficient, especially for sterically hindered couplings. uni-regensburg.desigmaaldrich.com
DICHOBt-Used in both solid-phase and solution-phase synthesis. google.com

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. In the Fmoc/tBu strategy, this is typically accomplished in a single step using a strong acid, most commonly Trifluoroacetic Acid (TFA). sigmaaldrich.comopnme.com

The cleavage cocktail usually consists of TFA mixed with a combination of "scavengers." These scavengers are nucleophilic reagents that trap the highly reactive cationic species generated from the protecting groups and the resin linker during the cleavage process. sigmaaldrich.com This prevents the modification of sensitive amino acid residues. A common cleavage cocktail is Reagent K, which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com However, for many peptides, a simpler mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) is sufficient. sigmaaldrich.com

The procedure generally involves treating the peptidyl-resin with the TFA cocktail for a few hours at room temperature. peptide.com The cleaved peptide is then precipitated from the TFA solution by the addition of cold diethyl ether, collected by centrifugation or filtration, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Approaches

While SPPS is more common, solution-phase peptide synthesis offers an alternative for the production of this compound. thaiscience.info This classical method involves the stepwise coupling of amino acids in a homogenous solution. nih.gov After each coupling step, the resulting dipeptide, tripeptide, and so on, must be purified before the next amino acid can be added. This can be more labor-intensive than SPPS due to the need for purification at each intermediate stage. bachem.com

A common strategy in solution-phase synthesis is fragment condensation, where smaller peptide fragments are synthesized and purified separately and then combined to form the final, larger peptide. nih.gov For this compound, one might synthesize the dipeptide H-Thr-Leu-OH and the tripeptide H-Lys-Arg-Arg-OH separately and then couple them.

Protecting group strategies in solution-phase synthesis are often based on combinations like Boc/Bzl (tert-butyloxycarbonyl/benzyl) or Z/tBu (benzyloxycarbonyl/tert-butyl). bachem.com Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate peptide bond formation. peptide.com

Preparation of Phosphorylated Analogs of this compound

The phosphorylation of peptides is a key post-translational modification that regulates many cellular processes. The synthesis of phosphorylated analogs of this compound, particularly at the threonine residue (H-Lys-Arg-pThr-Leu-Arg-OH), is of significant interest for biochemical and pharmacological studies.

The most common method for synthesizing phosphopeptides is the "building block" approach within the framework of Fmoc-SPPS. rsc.org This involves the direct incorporation of a pre-phosphorylated and protected amino acid monomer during the synthesis. For the threonine residue, Fmoc-Thr(PO(OBzl)OH)-OH or similar protected phosphothreonine derivatives can be used. scirp.org The benzyl (B1604629) (Bzl) group protects the phosphate (B84403) moiety and is stable to the basic conditions used for Fmoc removal but can be cleaved during the final TFA-mediated deprotection step. rsc.org

Alternatively, a "post-synthetic phosphorylation" approach can be employed, where the peptide is first synthesized with an unprotected or specially protected hydroxyl group on the threonine residue. The phosphorylation is then carried out on the fully assembled peptide, either on the resin or after cleavage. However, this method can be less specific and may lead to side reactions, making the building block approach generally preferred for its efficiency and control. rsc.org

The synthesis and purification of phosphopeptides can be more challenging than their non-phosphorylated counterparts due to the bulky and negatively charged phosphate group, which can sometimes lead to lower coupling efficiencies and purification yields. rsc.org

Regiospecific Phosphorylation Strategies for the Threonine Residue

The introduction of a phosphate group at a specific site within a peptide, known as regiospecific phosphorylation, is a critical process for mimicking post-translational modifications and for the development of phosphopeptide inhibitors. For the threonine residue in this compound, several strategies can be employed during solid-phase peptide synthesis (SPPS). The primary approaches are the "building block" strategy and the "post-synthetic" or "global" phosphorylation method.

In the "building block" approach, a pre-phosphorylated threonine amino acid derivative is incorporated directly into the peptide sequence during SPPS. This method offers excellent control over the location of the phosphate group. A common building block is Fmoc-Thr(PO(OBzl)OH)-OH, where the phosphate group is protected by a benzyl group. This protected amino acid is coupled to the growing peptide chain using standard coupling reagents. The benzyl protecting group is then removed during the final cleavage and deprotection step, typically with trifluoroacetic acid (TFA), to yield the desired phosphopeptide.

The "post-synthetic" phosphorylation strategy involves synthesizing the entire non-phosphorylated peptide first, followed by the selective phosphorylation of the threonine residue. This method requires the use of orthogonal protecting groups for the other amino acid side chains to ensure that only the threonine hydroxyl group is available for phosphorylation. After the peptide is assembled on the solid support, the threonine hydroxyl group is selectively deprotected and then reacted with a phosphorylating agent, such as di-tert-butyl N,N-diethylphosphoramidite, followed by oxidation. This approach can be more complex due to the potential for side reactions and incomplete phosphorylation.

StrategyDescriptionKey Features
Building Block Incorporation of a pre-phosphorylated threonine derivative during SPPS.High regiospecificity; avoids side reactions on the peptide.
Post-Synthetic Phosphorylation of the threonine residue after the full peptide has been synthesized.Requires orthogonal protection schemes; can be challenging to achieve 100% phosphorylation.

Synthesis of H-Lys-Arg-Thr(P)-Leu-Arg-OH

The synthesis of H-Lys-Arg-Thr(P)-Leu-Arg-OH is typically achieved using the building block approach with Fmoc-based solid-phase peptide synthesis. The synthesis commences with the C-terminal arginine attached to a resin. The subsequent amino acids, including the phosphorylated threonine derivative Fmoc-Thr(PO(OBzl)OH)-OH, are added in a stepwise manner. Each coupling step is followed by the removal of the Fmoc protecting group from the N-terminus of the newly added amino acid, allowing for the next coupling reaction.

Once the full peptide sequence is assembled on the resin, a final cleavage and deprotection step is performed. A cleavage cocktail, commonly containing trifluoroacetic acid, is used to release the peptide from the solid support and remove the side-chain protecting groups, including the benzyl group on the phosphate. The crude phosphopeptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity product.

Spectroscopic and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D proton (¹H) NMR provides initial information on the chemical environment of the protons in the peptide.

For a detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential.

COSY and TOCSY: These experiments are used to identify the spin systems of the individual amino acid residues. COSY reveals correlations between protons that are coupled through two or three bonds, while TOCSY establishes correlations between all protons within a spin system.

NOESY: This experiment is crucial for determining the spatial proximity of protons. NOESY cross-peaks indicate that two protons are close in space (typically less than 5 Å), even if they are far apart in the primary sequence. The intensities of the NOE signals are proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distances.

These distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics simulations to generate a family of solution structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. The CD spectrum of a peptide arises from the differential absorption of left and right circularly polarized light by the chiral peptide bonds. The shape and magnitude of the CD spectrum are characteristic of different types of secondary structures, such as α-helices, β-sheets, and random coils.

For a short and flexible peptide like this compound, the CD spectrum is often dominated by a strong negative band near 200 nm, which is characteristic of a random coil conformation. This indicates that the peptide does not adopt a stable, well-defined secondary structure in solution. However, changes in the solvent environment, such as the addition of membrane-mimicking agents, could potentially induce some degree of secondary structure.

Secondary StructureCharacteristic CD Signal
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm.
β-Sheet Negative band at ~218 nm, positive band at ~195 nm.
Random Coil Strong negative band near 200 nm.

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides. It is used to verify the correct amino acid sequence and to assess the purity of the final product. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptides.

The molecular weight of the synthesized this compound can be precisely determined and compared to the theoretical calculated mass. For this compound, the monoisotopic mass is 673.4256 Da.

Enzymatic Interactions and Biochemical Function of H Lys Arg Thr Leu Arg Oh

H-Lys-Arg-Thr-Leu-Arg-OH as a Substrate for Protein Kinase C (PKC)

The ability of this compound to be phosphorylated by Protein Kinase C makes it a useful substrate in biochemical assays. mdpi.com PKC enzymes are serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. sigmaaldrich.com The activation of PKC and its subsequent phosphorylation of target proteins are key events in signal transduction cascades.

Kinetic Characterization of PKC-Mediated Phosphorylation

The efficiency of an enzyme in catalyzing a reaction is often described by the Michaelis-Menten kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These constants provide insights into the affinity of the enzyme for its substrate and the maximum rate at which the enzyme can turn over the substrate.

While the pentapeptide this compound is acknowledged as a PKC substrate, specific apparent Michaelis-Menten constant (Km) values for its phosphorylation by various PKC isozymes are not extensively documented in the reviewed scientific literature. However, studies on similar and related peptide substrates offer valuable insights. For instance, the phosphorylation of a glycogen (B147801) synthase analog peptide, Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala, by PKC exhibited a Km of 40.3 μM. nih.gov The affinity of PKC for its peptide substrates is significantly influenced by the amino acid sequence, particularly the presence of basic residues. nih.gov

Specificity of PKC for this compound Compared to Other Substrates

The specificity of Protein Kinase C for its substrates is a critical aspect of its biological function, ensuring that only appropriate target proteins are phosphorylated. This specificity is largely determined by the primary amino acid sequence surrounding the phosphorylation site.

PKC generally prefers substrates with basic amino acids, particularly arginine, located near the phosphorylatable serine or threonine residue. nih.govnih.govnih.gov The presence of arginine residues can influence the effector requirements of PKC, with some arginine-rich substrates supporting high levels of activity even in the absence of Ca2+ or diacylglycerol. nih.gov

Studies comparing different peptide substrates have revealed key determinants of PKC specificity. For example, the substitution of lysine (B10760008) for arginine in a peptide substrate can significantly alter the kinetic parameters and effector dependence of PKC. nih.gov The table below summarizes the general substrate preferences for conventional PKC isozymes based on studies of various peptide substrates.

FeaturePreference for PKC Substrates
Phosphoacceptor Site Serine or Threonine
Residues at -6, -4, -2 Basic amino acids (Arginine, Lysine) are generally favored by most PKC isozymes (except PKCμ). nih.gov
Residue at -3 A basic residue is a strong positive determinant. nih.gov
Residue at +1 Hydrophobic amino acids are preferred by all PKC isozymes. nih.gov
Residues at +2, +3, +4 Conventional PKC isozymes (α, βI, βII, γ) and η select for basic amino acids. nih.gov

The sequence of this compound, with basic residues (Lys, Arg) preceding the threonine and a hydrophobic residue (Leu) at the +1 position, aligns well with the consensus recognition motif for PKC.

Analysis of Phosphorylation Products and Site Identification

The phosphorylation of this compound by PKC results in the covalent addition of a phosphate (B84403) group to one of its amino acid residues. Given that PKC is a serine/threonine kinase, the potential phosphorylation sites in this peptide are Lysine, Arginine, and Threonine. However, the canonical targets for PKC are serine and threonine residues.

The peptide sequence is derived from the Thr654 phosphorylation site of the EGF receptor, which is a known target of PKC. mdpi.com Therefore, the threonine (Thr) residue is the identified site of phosphorylation in this compound.

Modern analytical techniques such as mass spectrometry are instrumental in identifying the precise location of phosphorylation on a peptide. nih.gov In a typical analysis, the peptide would be incubated with PKC and ATP, and the resulting phosphopeptide would be analyzed to confirm the addition of a phosphate group (a mass increase of approximately 80 Da) and to pinpoint the modified residue through fragmentation analysis. nih.gov

Role in Protein Kinase C Signal Transduction Research

The peptide this compound serves as a valuable research tool in the study of Protein Kinase C signal transduction. Its primary application is as a specific substrate in in vitro kinase assays. chemsrc.com These assays are fundamental for:

Measuring PKC Activity: By quantifying the rate of phosphorylation of this compound, researchers can determine the activity of PKC in various cell or tissue extracts. chemsrc.com

Screening for Inhibitors and Activators: The peptide is used to test the efficacy of potential drugs or compounds that aim to modulate PKC activity. A decrease in the phosphorylation of the peptide in the presence of a test compound would indicate inhibition, while an increase would suggest activation.

Investigating PKC Isozyme Specificity: While this compound is a general PKC substrate, it can be used in comparative studies with different PKC isozymes to understand their individual substrate preferences and kinetic properties.

The use of such synthetic peptide substrates allows for a controlled and reproducible method to study a specific enzymatic reaction within the complex PKC signaling network, thereby contributing to a better understanding of the physiological and pathological roles of Protein Kinase C.

Investigation in Cell-Free Systems and Permeabilized Cell Models

While direct studies on this compound are limited, research on closely related peptides provides substantial insight into its probable enzymatic interactions. A notable analogue, the hexapeptide Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR), has been identified as a substrate for Protein Kinase C (PKC) derived from the Epidermal Growth Factor (EGF) receptor. chemsrc.comechelon-inc.com In studies utilizing permeabilized WI-38 fibroblasts, KRTLRR was shown to increase the activity of a membrane-bound Ca2+-inhibited protein kinase, leading to autophosphorylation and demonstrating its role in kinase activity determination. chemsrc.com

Furthermore, a myristoylated version of the subject peptide, Myristoyl-Lys-Arg-Thr-Leu-Arg-OH, has been characterized as an inhibitor of tyrosine kinase substrate proteins. biosynth.com This modified peptide prevents the activation of these proteins and the subsequent phosphorylation of tyrosine residues in other substrates, indicating that the core sequence is recognized by the catalytic domains of these enzymes. biosynth.com These findings from cell-free and permeabilized cell systems strongly suggest that this compound can interact with protein kinases, potentially acting as a substrate or inhibitor.

Table 1: Investigated Peptides and their Observed Enzymatic Interactions

Peptide Sequence System/Model Used Observed Interaction Reference
Lys-Arg-Thr-Leu-Arg-Arg (KRTLRR) Permeabilized WI-38 fibroblasts Substrate of Protein Kinase C (PKC) chemsrc.com
Myristoyl-Lys-Arg-Thr-Leu-Arg-OH Cell-free assays Inhibitor of tyrosine kinase biosynth.com

Implications for Modulating Protein Phosphorylation Events

The interactions of peptides analogous to this compound with protein kinases have significant implications for the modulation of protein phosphorylation. The ability of KRTLRR to act as a PKC substrate indicates that this compound could potentially compete with endogenous substrates for the active site of PKC and other similar kinases. chemsrc.comechelon-inc.com By serving as a substrate, it could influence the phosphorylation status of key regulatory proteins, thereby modulating downstream signaling events.

Moreover, the inhibitory action of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH on tyrosine kinases highlights the potential for modified versions of this peptide to act as potent and specific inhibitors of protein phosphorylation. biosynth.com N-myristoylation can enhance the interaction of peptide substrates with the catalytic domain of PKC, transforming a non-inhibitory peptide into a potent inhibitor. acs.orgnih.gov This suggests that this compound, if appropriately modified, could be developed into a tool for dissecting or therapeutically targeting specific phosphorylation-dependent pathways. The core amino acid sequence provides a scaffold that is recognized by the kinase, and modifications can tune its activity from a substrate to an inhibitor.

Proteolytic Stability and Metabolism of this compound

The therapeutic and research applications of peptides are often limited by their stability in biological environments. The presence of multiple basic amino acid residues in this compound makes it particularly susceptible to degradation by endogenous proteases.

Susceptibility to Endogenous Peptidases and Proteases

The peptide this compound contains three basic amino acid residues: one Lysine and two Arginines. These residues are primary targets for serine proteases such as trypsin, which specifically cleaves peptide bonds at the C-terminal side of lysine and arginine. letstalkacademy.commdpi.com Therefore, it is highly probable that this compound is readily degraded by trypsin-like proteases present in biological fluids and tissues.

The presence of Arg and Lys residues is a known factor that renders peptides susceptible to proteolytic degradation, limiting their therapeutic utility. mdpi.comnovoprolabs.com Other proteases, such as plasmin and cathepsins, also exhibit a preference for cleavage at or near basic residues, further suggesting the likely instability of this compound in vivo. nih.govnih.gov

Identification of Cleavage Sites and Degradation Products

Based on the known specificity of trypsin, the potential cleavage sites within this compound can be predicted. Trypsin would cleave the peptide bond following the Lysine and the two Arginine residues.

Predicted Tryptic Cleavage Sites of this compound:

H-Lys-|-Arg-|-Thr-Leu-Arg-|-OH

This would result in the following degradation products:

H-Lys-OH

H-Arg-OH

H-Thr-Leu-Arg-OH

The primary degradation would likely result in a mixture of smaller peptides and individual amino acids, rendering the original pentapeptide inactive. Mass spectrometry-based techniques are commonly employed to confirm these cleavage pathways and identify the resulting fragments. nih.govgoogle.com

Strategies for Enhancing In Vitro Enzymatic Stability

Several strategies can be employed to enhance the in vitro enzymatic stability of peptides like this compound, thereby increasing their half-life and potential efficacy.

Table 2: Strategies for Enhancing In Vitro Peptide Stability

Strategy Description Potential Effect on this compound
Terminal Modifications Acetylation of the N-terminus or amidation of the C-terminus. Blocks recognition by exopeptidases. researchgate.net
D-Amino Acid Substitution Replacing one or more L-amino acids with their D-enantiomers. Makes the peptide resistant to proteases that specifically recognize L-amino acids. encyclopedia.pubnih.gov
Non-natural Amino Acids Incorporation of amino acids not commonly found in proteins. Can hinder protease binding and cleavage. frontiersin.org
Cyclization Forming a cyclic peptide structure. Reduces conformational flexibility and can mask cleavage sites. alliedacademies.org
Side Chain Modification Altering the side chains of susceptible amino acids. Can prevent recognition by proteases without necessarily abolishing biological activity. csic.es

For this compound, substituting the L-Arg and L-Lys residues with their D-isomers would be a direct approach to prevent trypsin-mediated degradation. Similarly, N-terminal acetylation and C-terminal amidation are common and effective methods for increasing stability against exopeptidases. researchgate.net The choice of strategy will depend on the necessity of preserving the specific interactions of the side chains for its biological function.

Structural Biology and Molecular Recognition of H Lys Arg Thr Leu Arg Oh

Molecular Interactions with Protein Kinase C

Protein Kinase C is a family of enzymes crucial for various cellular signaling pathways. nih.gov The interaction of peptides with PKC can modulate its activity, making them valuable tools for research and potential therapeutic development. mdpi.com

The binding of peptides to PKC is often evaluated to understand their inhibitory or substrate potential. For instance, peptides derived from the pseudosubstrate region of PKC can act as potent inhibitors by competing with natural substrates. mdpi.com The pseudosubstrate sequence mimics the actual substrate but lacks the phosphorylatable residue, thus blocking the enzyme's catalytic activity. mdpi.com

The affinity of a peptide for PKC can be quantified using techniques like surface plasmon resonance (SPR), which measures the binding interactions in real-time. nih.gov Studies on PKC inhibitors have shown that specific amino acid sequences confer high selectivity towards particular PKC isoforms. mdpi.comnih.gov For example, a peptide derived from the C2 domain of PKCδ can selectively inhibit its function. nih.govplos.org The affinity of these interactions is often in the micromolar range, indicating a potent and specific binding. chemicalbook.com

Table 1: Examples of Peptide Interactions with Protein Kinase C
Peptide/InhibitorTargetEffectKey FindingsReferences
Pseudosubstrate PeptidesProtein Kinase C (general)InhibitionMimic substrate binding to inhibit kinase activity. mdpi.com
Protein Kinase C (19-36)Protein Kinase CInhibition (IC50 = 0.18 µM)Acts as a pseudosubstrate peptide inhibitor. chemicalbook.com
εV1-2 peptidePKCε and RACK2InhibitionBinds to RACK2, preventing PKCε interaction. nih.gov
PKCδ-specific peptidePKCδInhibitionPrevents PKCδ from binding to its anchoring protein (RACK). nih.govplos.org

The binding of peptides to proteins like PKC is governed by a combination of forces, including hydrogen bonds and hydrophobic interactions. benthamopen.comlu.se The side chains of the amino acid residues in the peptide form specific contacts with the protein's binding pocket.

Hydrogen Bonding: The polar residues, such as Threonine, and the charged residues, Lysine (B10760008) and Arginine, in H-Lys-Arg-Thr-Leu-Arg-OH are capable of forming hydrogen bonds. benthamopen.comresearchgate.net The guanidinium (B1211019) group of Arginine, in particular, can form multiple hydrogen bonds, contributing significantly to binding affinity and specificity. researchgate.netnih.gov These interactions often occur with negatively charged or polar residues within the PKC binding site. benthamopen.com

Role of Charged Residues (Lysine and Arginine) in Peptide Functionality

The side chains of Lysine and Arginine are fundamental to the binding of peptides to negatively charged surfaces, such as those found on proteins and membranes. researchgate.netmdpi.com The guanidinium group of Arginine is particularly effective at forming strong, bidentate hydrogen bonds with phosphate (B84403) and carboxylate groups, which can lead to more stable complexes compared to the monodentate interactions of Lysine's amino group. researchgate.net

In the context of PKC, the basic residues in substrate and pseudosubstrate peptides are recognized by acidic residues in the kinase's active site, guiding the peptide into the correct orientation for phosphorylation or inhibition. mdpi.com The stability of these interactions is crucial for the peptide's efficacy as a substrate or inhibitor.

Lysine and Arginine residues are key players in the interaction of peptides with biological macromolecules beyond just the active sites of enzymes. They are frequently found in regions of proteins that mediate protein-protein interactions. mdpi.com

Furthermore, these charged residues are critical for the interaction of peptides with lipid membranes. researchgate.netmdpi.com The long, flexible side chain of Lysine and the guanidinium group of Arginine can interact favorably with the negatively charged head groups of phospholipids (B1166683) in the cell membrane. nih.gov This interaction can lead to the "snorkeling" effect, where the hydrophobic part of the side chain is embedded in the lipid bilayer while the charged group remains at the polar interface. Arginine, in particular, has been shown to be more effective than Lysine at disrupting and permeabilizing lipid membranes due to its ability to form more extensive hydrogen bond networks with phosphate groups and attract water into the membrane. researchgate.netnih.gov This property is especially important for cell-penetrating peptides. mdpi.com

Table 2: Interactions of Lysine and Arginine
Amino AcidKey Functional GroupPrimary InteractionsRole in Peptide FunctionReferences
Lysine (Lys)Primary amino group (-NH3+)Electrostatic interactions, Monodentate hydrogen bondsProtein binding, membrane interaction, structural stability. researchgate.netnih.govmdpi.com
Arginine (Arg)Guanidinium groupElectrostatic interactions, Bidentate hydrogen bonds, Cation-π interactionsEnhanced binding to negatively charged targets, membrane disruption, crucial for cell penetration. researchgate.netresearchgate.netnih.govmdpi.com

Advanced Research Methodologies and Future Perspectives

Utilization of H-Lys-Arg-Thr-Leu-Arg-OH in High-Throughput Screening Assays for Kinase Activity

Synthetic peptides that mimic phosphorylation sites are essential tools for studying protein kinases, enzymes that play a central role in cellular communication and are implicated in numerous diseases. biosynth.com The peptide sequence this compound is structurally similar to known kinase substrates, such as the Protein Kinase C (PKC) substrate derived from the EGF receptor, which has the sequence H-Lys-Arg-Thr-Leu-Arg-Arg-OH. echelon-inc.com This similarity makes it a valuable candidate for use in high-throughput screening (HTS) to identify new kinase inhibitors. nih.gov

In HTS assays, the peptide serves as a specific substrate for a target kinase. The assay measures the rate of phosphorylation of the peptide, and a change in this rate in the presence of a test compound indicates that the compound may be a kinase inhibitor. plos.org Several HTS formats can be employed:

Fluorescence-Based Assays: The peptide can be chemically modified to include a fluorophore and a quencher. In its unphosphorylated state, the peptide's conformation keeps the two close, quenching the signal. Upon phosphorylation by the kinase, a conformational change can separate them, leading to a detectable fluorescent signal. biosynth.com

Scintillation Proximity Assay (SPA): In this format, a biotinylated version of the peptide is used. When phosphorylated by the kinase using a radiolabeled ATP molecule (γ-³³P-ATP), the resulting radiolabeled peptide is captured by avidin-coated scintillant-embedded beads. The proximity of the radioisotope to the scintillant produces a light signal that can be quantified. This method is robust and suitable for screening large libraries of compounds. researchgate.net

Activity-Based Probes (ABPs): ABPs can be used in complex cell extracts to identify selective substrates like this compound for a specific kinase, which can then be used to develop highly sensitive HTS assays. plos.org

These HTS campaigns are a primary strategy in drug discovery for identifying lead compounds that can modulate kinase activity for therapeutic purposes. nih.gov

Table 1: High-Throughput Screening (HTS) Formats for Kinase Assays Using Peptide Substrates

Assay FormatPrincipleAdvantages
Fluorescence Resonance Energy Transfer (FRET) A peptide substrate is labeled with a FRET donor and acceptor pair. Phosphorylation induces a conformational change that alters the distance between the pair, changing the FRET signal. biosynth.comHomogeneous (no-wash) format, real-time monitoring.
Scintillation Proximity Assay (SPA) A biotinylated peptide is phosphorylated using radiolabeled ATP. The product is captured on streptavidin-coated beads containing a scintillant, generating a light signal. researchgate.netHigh sensitivity and low background; suitable for large-scale screening.
Luminescence-Based Assays These assays measure the amount of ATP remaining after the kinase reaction. Lower ATP levels correspond to higher kinase activity.Simple, rapid, and easily automated.
Mass Spectrometry (MS) The assay directly measures the mass shift that occurs upon the addition of a phosphate (B84403) group to the peptide substrate.Label-free, high specificity, and provides direct measurement of product.

Integration with Quantitative Proteomics and Phosphoproteomics for Pathway Analysis

Beyond its use as an isolated substrate, the this compound sequence can be studied in the context of the entire proteome. If this peptide sequence is part of a larger protein, its phosphorylation status serves as a marker for specific signaling pathway activities. Quantitative proteomics and phosphoproteomics are powerful technologies used to identify and quantify thousands of proteins and their phosphorylation sites in a single experiment, providing a global view of cellular signaling networks. birmingham.ac.ukthermofisher.com

The typical workflow involves several key steps:

Sample Preparation and Isotopic Labeling: Cells from different experimental conditions (e.g., treated vs. untreated with a drug) are cultured in media containing light or heavy isotopes of amino acids like arginine and lysine (B10760008) (a technique called SILAC). This allows for the relative quantification of proteins and peptides between samples. thermofisher.com Alternatively, peptides can be chemically labeled with isobaric tags (TMT). mdpi.com

Protein Digestion and Phosphopeptide Enrichment: Proteins are extracted and digested into smaller peptides. Phosphopeptides, including any containing the this compound motif, are then selectively enriched from this complex mixture. pnas.org

Mass Spectrometry (LC-MS/MS): The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The MS/MS data provides the sequence of the peptide and pinpoints the exact site of phosphorylation (e.g., the Threonine residue). mdpi.com

Data Analysis and Pathway Mapping: The quantitative data reveals changes in the phosphorylation levels of specific sites across the different conditions. A significant change in the phosphorylation of a protein containing the this compound sequence would implicate its upstream kinase in the cellular response being studied. nih.govresearchgate.net Bioinformatics tools are then used to map these changes to specific signaling pathways. birmingham.ac.ukoup.com

This integrated approach allows researchers to move from observing a single kinase-substrate interaction in a test tube to understanding its functional role within the complex and dynamic network of the cell. pnas.org

Table 2: Workflow for Quantitative Phosphoproteomics

StepDescriptionKey Technologies
1. Cell Culture & Labeling Cells under different conditions are grown with stable isotope-labeled amino acids (e.g., "heavy" Arginine and Lysine). thermofisher.comSILAC (Stable Isotope Labeling by Amino acids in Cell culture), TMT (Tandem Mass Tags).
2. Protein Extraction & Digestion Cellular proteins are extracted, denatured, and digested into peptides, typically using the enzyme Trypsin.Sonication, Lysis Buffers, Trypsin.
3. Phosphopeptide Enrichment Peptides containing phosphate groups are selectively isolated from the more abundant non-phosphorylated peptides. mdpi.comTitanium Dioxide (TiO₂) or Iron (Fe-IMAC) affinity chromatography.
4. LC-MS/MS Analysis The enriched phosphopeptides are separated and then sequenced and quantified by a mass spectrometer. pnas.orgHigh-Resolution Mass Spectrometry (e.g., Orbitrap), Liquid Chromatography.
5. Bioinformatic Analysis Software is used to identify the phosphopeptides, quantify their relative abundance, and map them to known proteins and signaling pathways. oup.comMaxQuant, Proteome Discoverer, KINAID.

Computational Approaches for Predicting Peptide-Protein Interactions and Designing this compound Analogs

Computational methods are indispensable for studying peptide-protein interactions and for the rational design of new peptide-based molecules. vietnamjournal.ru These approaches provide insights at an atomic level, guiding experimental work and accelerating the discovery process.

Protein-Peptide Docking: Docking algorithms predict the most likely binding pose of the this compound peptide within the active site of a target protein, such as a kinase. researchgate.net By simulating the interactions between the peptide and the protein, these models can identify key residues (e.g., specific Arginine or Leucine (B10760876) side chains) that are critical for binding. This structural information is fundamental to understanding the mechanism of recognition. vietnamjournal.ru

Molecular Dynamics (MD) Simulations: MD simulations can complement docking by modeling the dynamic behavior of the peptide-protein complex over time. This is particularly important for flexible molecules like peptides and can reveal conformational changes that occur upon binding, providing a more complete picture of the interaction. researchgate.net

Design of Peptide Analogs: Once the key interactions are understood, computational methods can be used to design analogs of this compound with improved properties, such as higher binding affinity, greater stability, or enhanced selectivity. researchgate.net For instance, researchers can virtually screen the effects of substituting one amino acid for another (e.g., replacing Arginine with Lysine or a non-natural amino acid) and predict the impact on binding energy. researchgate.netasm.org This in silico screening narrows down the number of candidate peptides that need to be synthesized and tested experimentally.

Table 3: Computational Tools in Peptide Research

Computational MethodApplication for this compoundExample Software/Tools
Protein-Peptide Docking Predicts the 3D structure of the peptide bound to its target kinase, identifying key interactions. vietnamjournal.ruresearchgate.netHADDOCK, AutoDock, pepATTRACT
Molecular Dynamics (MD) Simulation Simulates the flexibility and movement of the peptide and protein to refine the binding model and assess complex stability.GROMACS, AMBER, NAMD
Sequence & Motif Analysis Scans protein databases to find occurrences of the KRTLR motif or similar sequences, suggesting potential protein hosts. nbcr.netELM, PROSITE, MEME Suite
In Silico Mutagenesis & Analog Design Models the effect of amino acid substitutions on the peptide's binding affinity and stability to design improved analogs. researchgate.netRosetta, FoldX

Exploration of this compound as a Biochemical Tool in Regenerative Medicine Research

Regenerative medicine aims to repair or replace damaged tissues, a process that relies heavily on controlling complex cellular behaviors like proliferation, differentiation, and communication. Short bioactive peptides are emerging as powerful tools in this field because they can mimic the function of larger proteins that regulate these processes. chemimpex.comchemimpex.com

The peptide this compound can be explored as a biochemical tool in regenerative medicine by focusing on its potential to influence fundamental cellular mechanisms:

Cellular Communication: Cells communicate through the interaction of ligands with cell-surface receptors. A peptide like this compound could potentially bind to specific receptors, triggering intracellular signaling cascades. For instance, many signaling pathways crucial for tissue regeneration (e.g., those controlling stem cell differentiation) are regulated by kinases. By acting as a substrate or a competitive inhibitor, the peptide could be used to selectively modulate these pathways and study their downstream effects on cell fate. The regulation of bioactive peptides by cell-surface peptidases is a key part of this communication system. nih.gov

Protein Synthesis: The availability of specific amino acids can directly influence cell behavior. Studies have shown that supplementing cell cultures with lysine can enhance the proliferation and differentiation of skeletal muscle satellite cells, key players in muscle regeneration. mdpi.com While this compound would be used as a signaling molecule rather than a nutritional source, its components (Lysine and Arginine) are known to be important in processes like cell growth and protein synthesis. chemimpex.comnih.gov Research could investigate whether the peptide's interaction with a cellular target indirectly influences protein synthesis pathways essential for building new tissue.

Table 4: Peptide Motifs in Regenerative Medicine

Peptide MotifOrigin/TargetRole in RegenerationReference
RGD (Arg-Gly-Asp) FibronectinPromotes cell adhesion by binding to integrin receptors, crucial for tissue engineering scaffolds. scienceopen.com
SVVYGLR OsteopontinPromotes attachment and proliferation of mesenchymal stem cells (MSCs) and enhances neovascularization. nih.gov
KRSR (Lys-Arg-Ser-Arg) Bone SialoproteinInduces osteoblast adhesion and bone mineralization. nih.gov
Polylysine SyntheticUsed in scaffolds for skin regeneration and as a vector for gene delivery to treat skin diseases. nih.gov

Bioengineering Applications of this compound as a Functional Motif

In bioengineering, short peptide sequences with known biological activity are used as "functional motifs." These motifs can be incorporated into biomaterials to give them new, specific functions. scienceopen.com The this compound sequence, with its potential to interact with kinases, is an excellent candidate for such applications.

The primary strategy involves chemically linking the peptide to a larger material or scaffold, such as a hydrogel or a polymer surface. scienceopen.com This creates a "smart" biomaterial that can actively influence cell behavior.

Functionalized Hydrogels for Tissue Engineering: Hydrogels are water-swollen polymer networks that mimic the natural extracellular matrix (ECM). By decorating a hydrogel with the this compound peptide, it becomes possible to create a 3D environment that can selectively bind to specific intracellular kinases if the peptide is internalized, or to cell surface receptors. This could be used to promote the differentiation of stem cells into a desired lineage (e.g., bone or muscle) or to study signaling events in a more physiologically relevant 3D context. scienceopen.com

Scaffolds for Studying Cell Signaling: Scaffolds functionalized with this peptide motif could be used to immobilize specific kinases from a cell lysate. This would allow for the isolation and study of kinase-binding partners and the investigation of signaling complexes.

Competitive Inhibition: Short peptides derived from functional motifs can competitively inhibit the function of the full-length protein from which they are derived. nih.gov If the this compound sequence is part of a larger protein's interaction domain, the synthetic peptide could be used to disrupt that interaction, providing a tool to study its biological consequences.

The use of short, synthetic motifs like this compound is advantageous because they are less likely to cause an immune response and are more cost-effective to produce than full-length proteins. scienceopen.com This approach represents a powerful convergence of materials science and cell biology, enabling the design of sophisticated systems for research and therapeutic applications. frontiersin.org

Q & A

Q. Methodological Considerations :

  • Cross-validate results using at least two complementary techniques (e.g., HPLC + MS) to minimize artifacts .
  • For NMR, use deuterated solvents and optimize acquisition parameters for peptide solubility and stability .

What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Basic Research Question

  • Cell-based assays : Use immortalized cell lines (e.g., HEK293, HeLa) for receptor-binding studies or signaling pathway analysis.
  • Enzymatic assays : Test inhibition/activation kinetics using purified enzymes relevant to the peptide’s hypothesized function.

Q. Experimental Design :

  • Include positive/negative controls (e.g., scrambled peptide sequences).
  • Optimize cell viability assays (e.g., MTT, ATP-based) to account for peptide cytotoxicity .

How can researchers resolve contradictions in reported bioactivity data across experimental models?

Advanced Research Question
Steps for Analysis :

Variable Audit : Compare experimental conditions (e.g., cell lines, peptide concentrations, incubation times) .

Statistical Re-evaluation : Apply robust statistical tests (e.g., ANOVA with post-hoc correction) to assess reproducibility.

Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers using tools like RevMan or R .

Q. Example Data Contradiction :

StudyModel SystemBioactivity (IC₅₀)Potential Confounder
AHEK29310 µMSerum-free conditions
BPrimary cells50 µMSerum-containing media

Resolution : Standardize assay conditions (e.g., serum concentration) to isolate peptide-specific effects .

What optimization strategies are effective for improving the solid-phase synthesis yield of this compound?

Advanced Research Question
Key Variables :

  • Coupling Agents : Compare HBTU vs. HATU for arginine-rich sequences to minimize incomplete couplings.
  • Deprotection Conditions : Optimize piperidine concentration and reaction time for Fmoc removal.

Q. Methodology :

  • Use a design-of-experiments (DoE) approach to test combinatorial factors (e.g., temperature, resin type).
  • Monitor intermediate purity via LC-MS after each synthesis cycle .

Q. Example Optimization Table :

VariableTested RangeOptimal ValueImpact on Yield
Coupling Time1–4 hrs2.5 hrs+25% yield
Temperature20–40°C25°CReduced epimerization

How can researchers validate the intracellular stability of this compound in physiological environments?

Basic Research Question

  • Protocol :
    • Incubate the peptide in simulated physiological buffers (e.g., PBS pH 7.4, 37°C).
    • Collect time-point samples for HPLC/MS analysis to track degradation.
  • Controls : Include protease inhibitors (e.g., PMSF) to differentiate enzymatic vs. chemical degradation .

What strategies mitigate solubility challenges during bioactivity assays for this compound?

Advanced Research Question

  • Solubilization Approaches :
    • Use organic co-solvents (e.g., DMSO ≤1%) with gradual aqueous dilution.
    • Incorporate cyclodextrins or liposomes for hydrophobic peptide segments.
  • Validation : Confirm solubility via dynamic light scattering (DLS) and ensure bioactivity is solvent-independent .

How should researchers design studies to confirm the mechanism of action of this compound?

Advanced Research Question

  • Experimental Framework :
    • Genetic Knockdown : Silence hypothesized receptor targets (e.g., siRNA) and assess peptide response.
    • Pharmacological Inhibition : Use selective antagonists to block signaling pathways.
    • Omics Integration : Perform transcriptomic/proteomic profiling to identify downstream effectors .

Q. Data Interpretation :

  • Apply pathway enrichment analysis (e.g., KEGG, GO) to link peptide effects to biological processes .

How can researchers ensure ethical reproducibility when translating findings from animal models to human studies?

Advanced Research Question

  • Guidelines :
    • Follow ARRIVE 2.0 standards for preclinical reporting.
    • Validate cross-species target homology (e.g., BLAST alignment for receptor sequences).
    • Obtain ethics committee approval for human tissue studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.